7-Ethynyl-1-methyl-1H-indole
CAS No.: 1075192-79-8
Cat. No.: VC2773760
Molecular Formula: C11H9N
Molecular Weight: 155.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1075192-79-8 |
|---|---|
| Molecular Formula | C11H9N |
| Molecular Weight | 155.2 g/mol |
| IUPAC Name | 7-ethynyl-1-methylindole |
| Standard InChI | InChI=1S/C11H9N/c1-3-9-5-4-6-10-7-8-12(2)11(9)10/h1,4-8H,2H3 |
| Standard InChI Key | ZPCWUIBNQYWASY-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=C1C(=CC=C2)C#C |
| Canonical SMILES | CN1C=CC2=C1C(=CC=C2)C#C |
Introduction
Chemical Structure and Properties
7-Ethynyl-1-methyl-1H-indole is characterized by its distinct molecular structure featuring an indole core with specific substitutions. The indole framework consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, with modifications at two key positions.
Basic Identification and Physical Properties
The structure features a methyl group bonded to the nitrogen at position 1 and an ethynyl group (C≡CH) at position 7 of the indole ring system. The ethynyl group introduces an sp-hybridized carbon, creating a linear geometry at this position that extends the π-electron system of the molecule.
Structural Comparison with Related Indole Derivatives
To better understand the unique properties of 7-Ethynyl-1-methyl-1H-indole, it's valuable to compare its structure with related ethynyl-substituted indole derivatives:
The position of the ethynyl group significantly influences the electronic properties, reactivity, and potential biological activities of these compounds. The 7-position substitution creates a unique electronic distribution that differentiates 7-Ethynyl-1-methyl-1H-indole from its positional isomers.
Chemical Reactivity and Properties
The reactivity of 7-Ethynyl-1-methyl-1H-indole is influenced by both the indole core and the ethynyl substituent.
Indole Core Reactivity
The indole framework typically exhibits:
-
Nucleophilicity at the C-3 position
-
Susceptibility to electrophilic substitution reactions
-
Aromatic character and resonance stabilization
Ethynyl Group Reactivity
The terminal alkyne functionality enables:
-
Click chemistry applications (copper-catalyzed azide-alkyne cycloadditions)
-
Metal-catalyzed coupling reactions
-
Hydration, hydrogenation, and addition reactions
-
π-stacking interactions with aromatic residues in proteins
As noted for similar compounds: "The ethynyl group enhances π-stacking interactions with aromatic residues in proteins, potentially influencing binding affinities".
Analytical Characterization
NMR Spectroscopy
Expected characteristic signals:
-
¹H NMR: Terminal alkyne proton (≈ 3.0-3.5 ppm), N-methyl protons (≈ 3.7-3.8 ppm), aromatic protons (≈ 6.5-7.7 ppm)
-
¹³C NMR: Terminal alkyne carbons (≈ 75-85 ppm), N-methyl carbon (≈ 30-35 ppm), aromatic carbons (≈ 100-140 ppm)
Infrared Spectroscopy
Expected characteristic bands:
-
C≡C stretching vibration (≈ 2100-2200 cm⁻¹)
-
C-H stretching of terminal alkyne (≈ 3300 cm⁻¹)
-
Aromatic C-H stretching (≈ 3000-3100 cm⁻¹)
-
N-CH₃ stretching (≈ 2800-2900 cm⁻¹)
Mass Spectrometry
Expected features:
-
Molecular ion at m/z 155 (corresponding to C₁₁H₉N)
-
Potential fragmentation patterns involving loss of the methyl group or cleavage of the ethynyl group
| Supplier | Product Code | Quantity | Price (USD) | Purity |
|---|---|---|---|---|
| Matrix Scientific | 194438-2.500g | 2.500g | $1,980.00 | 95% |
| Enamine | Various sizes | 0.05g-10.0g | $827.00-$4,236.00 | Not specified |
Commercial availability suggests potential research interest in this compound, despite its relatively high cost.
Current Research and Future Perspectives
Research Trends
Current research involving ethynyl-indole derivatives focuses on:
-
Development of novel anticancer agents
-
Synthesis of new heterocyclic compounds using the ethynyl group as a reactive handle
-
Investigation of structure-activity relationships in biological systems
-
Application in click chemistry for bioconjugation
Future Research Directions
Potential future research directions for 7-Ethynyl-1-methyl-1H-indole may include:
-
Systematic evaluation of biological activities across different cancer cell lines
-
Development of structure-activity relationships by comparing with other positional isomers
-
Exploration as a building block for creating complex molecular architectures
-
Investigation of metal-binding properties for potential catalytic applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume